molecular formula C9H19NO B045818 (+)-N-Methylallosedridine CAS No. 41447-16-9

(+)-N-Methylallosedridine

Cat. No.: B045818
CAS No.: 41447-16-9
M. Wt: 157.25 g/mol
InChI Key: JOHKCJPJMSCFBX-DTWKUNHWSA-N
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Description

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a piperidine ring and a secondary alcohol group. The stereochemistry of this molecule plays a crucial role in its reactivity and applications.

Scientific Research Applications

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to produce a certain effect .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and environmental impact. This information is typically found in a material safety data sheet .

Future Directions

Future directions could include potential applications of the compound, areas of research interest, and unanswered questions about the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[(2S)-1-Methylpiperidin-2-YL]propan-2-OL: A stereoisomer with different spatial arrangement.

    (2S)-1-[(2R)-1-Ethylpiperidin-2-YL]propan-2-OL: A compound with a similar structure but an ethyl group instead of a methyl group.

Uniqueness

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

This detailed article provides a comprehensive overview of (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKCJPJMSCFBX-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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